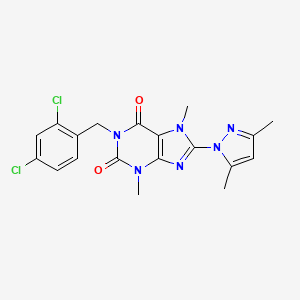![molecular formula C10H9FN2O2S B2962296 5-[1-(2-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol CAS No. 857041-75-9](/img/structure/B2962296.png)
5-[1-(2-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[1-(2-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol” is a chemical compound with the molecular formula C10H9FN2O2S . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “5-[1-(2-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol” is 240.25 . The molecular structure includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .Chemical Reactions Analysis
Oxadiazoles, the class of compounds to which “5-[1-(2-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol” belongs, are known for their versatility in drug discovery . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-[1-(2-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol” include a molecular weight of 240.25 and a molecular formula of C10H9FN2O2S . Unfortunately, specific information such as boiling point, density, and solubility were not available in the sources I found.Applications De Recherche Scientifique
Corrosion Inhibition
Research has shown the efficacy of 1,3,4-oxadiazole derivatives in corrosion inhibition for metals. For instance, Ammal et al. (2018) synthesized derivatives that demonstrated substantial inhibition capabilities towards mild steel in sulfuric acid, attributed to the formation of a protective layer on the metal surface. These findings were supported by gravimetric, electrochemical, SEM, and computational studies, indicating a mixed physisorption and chemisorption mechanism (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antioxidant Activities
Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antimicrobial activities. Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and assessed their antimicrobial activities, revealing that these compounds exhibited good to moderate activity against various pathogens (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009). Similarly, Yarmohammadi et al. (2020) highlighted the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives through an environmentally friendly process, which exhibited significant antimicrobial and antioxidant properties (Yarmohammadi, Beyzaei, Aryan, & Moradi, 2020).
Herbicidal and Insecticidal Activities
The agricultural sector has also benefited from the research on 1,3,4-oxadiazole derivatives. Tajik and Dadras (2011) synthesized novel compounds with a 1,3,4-oxadiazole ring that displayed moderate to high herbicidal activity against graminaceous plants without causing crop injury (Tajik & Dadras, 2011). In a similar vein, Mohan et al. (2004) described the synthesis of 1,3,4-oxadiazoles with phenoxyfluorophenyl groups, which manifested low insecticidal activity against certain crop pests (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).
Anticancer Potential
The compound and its derivatives have also been investigated for their potential in cancer treatment. For example, Adimule et al. (2014) synthesized novel derivatives of 1,3,4-oxadiazoles containing a 5-phenyl thiophene moiety and studied their anticancer properties, demonstrating promising results in inhibiting cancer cell growth (Adimule, Medapa, Jagadeesha, Kumar, & Rao, 2014).
Propriétés
IUPAC Name |
5-[1-(2-fluorophenoxy)ethyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2S/c1-6(9-12-13-10(16)15-9)14-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINKAHPMWFUZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)O1)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(2-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2962213.png)

![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2962215.png)
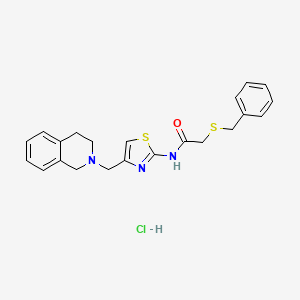


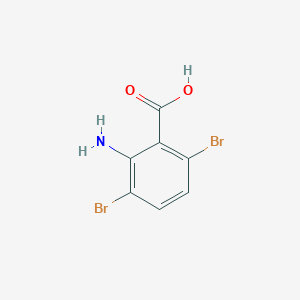
![Methyl (E)-4-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2962225.png)
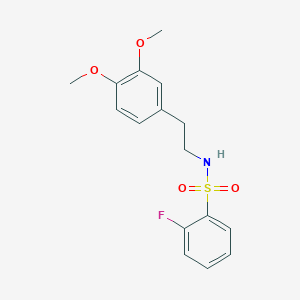
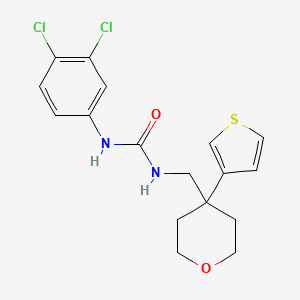
![6,7-Dimethoxy-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2962230.png)
![3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2962232.png)

